

Key reactive sites on the (4-Methylpiperidin-4-yl)methanol molecule

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Methylpiperidin-4-yl)methanol

Cat. No.: B1592641

[Get Quote](#)

An In-Depth Technical Guide to the Key Reactive Sites of **(4-Methylpiperidin-4-yl)methanol**

Prepared by: Gemini, Senior Application Scientist

Abstract: **(4-Methylpiperidin-4-yl)methanol** is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development due to its versatile piperidine and primary alcohol moieties. This guide provides a comprehensive analysis of the molecule's primary reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group. We will explore the inherent reactivity, including the nucleophilicity of the nitrogen and the susceptibility of the alcohol to oxidation and substitution. Furthermore, this document delves into the critical aspects of chemoselectivity, outlining strategies for selectively targeting one functional group in the presence of the other through the use of protecting groups and tailored reaction conditions. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a practical and authoritative resource for harnessing the synthetic potential of this valuable building block.

Molecular Structure and Physicochemical Properties

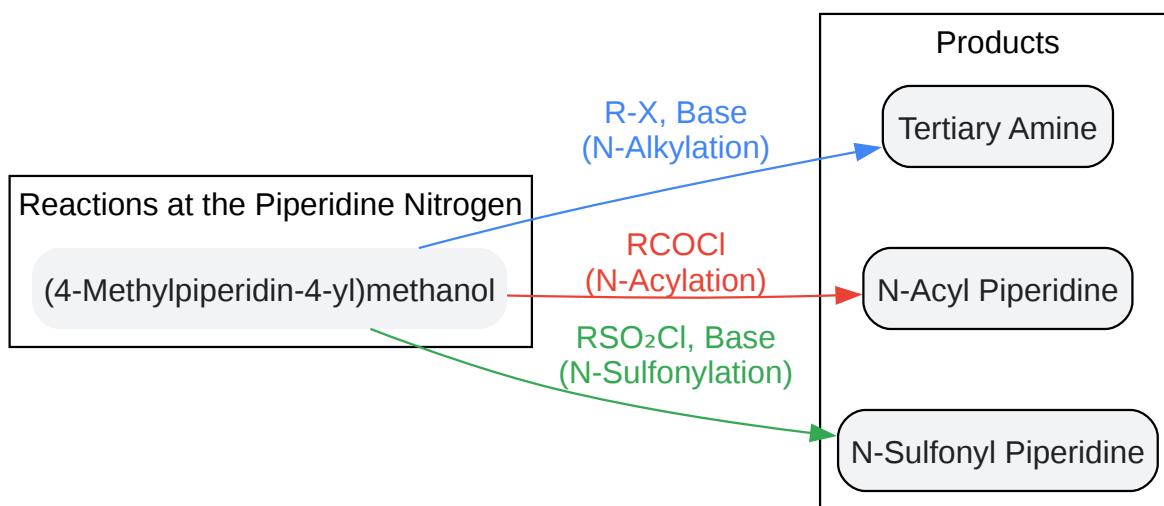
(4-Methylpiperidin-4-yl)methanol, also known as 4-hydroxymethyl-4-methylpiperidine, possesses a unique structural framework. It features a piperidine ring, which is a foundational scaffold in numerous pharmaceuticals, substituted at the C4 position with both a methyl group

and a hydroxymethyl group.^[1] This substitution creates a quaternary carbon center, which introduces specific steric considerations that influence the reactivity of the adjacent functional groups.

The two principal sites of chemical reactivity are the lone pair of electrons on the secondary amine within the piperidine ring and the primary hydroxyl group of the methanol substituent. The interplay between these two groups dictates the molecule's chemical behavior and defines the synthetic strategies required for its derivatization.

Property	Value	Source
IUPAC Name	(4-methylpiperidin-4-yl)methanol	PubChem ^[2]
CAS Number	297172-16-8	American Elements ^[3]
Molecular Formula	C ₇ H ₁₅ NO	PubChem ^[2]
Molecular Weight	129.20 g/mol	PubChem ^[2]
Boiling Point	200.8 ± 13.0 °C at 760 mmHg	American Elements ^[3]
SMILES	CC1(CCNCC1)CO	PubChem ^[2]

Site 1: Reactivity of the Piperidine Nitrogen


The secondary amine in the piperidine ring is a potent nucleophile and a moderate base (pKa of the conjugate acid is typically around 11.2)^{[4][5]}. Its unshared electron pair is readily available for reaction with a wide range of electrophiles.

Key Reactions at the Nitrogen Center

The nitrogen atom is often the most reactive site on the molecule under neutral or basic conditions. Its nucleophilicity drives several key transformations.

- **N-Alkylation:** The secondary amine can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a mild base like potassium carbonate to prevent the buildup of H-X, which would protonate the starting amine. This reaction yields tertiary amines. Exhaustive alkylation can lead to the formation of quaternary ammonium salts.^{[6][7]}

- N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides proceeds rapidly to form stable amide derivatives. This reaction is often faster at the nitrogen than at the less nucleophilic oxygen of the alcohol group.
- N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like triethylamine or pyridine results in the formation of a sulfonamide.[8] This is a common strategy to protect the nitrogen or to modulate the molecule's biological properties.

[Click to download full resolution via product page](#)

Caption: Key electrophilic reactions at the secondary amine.

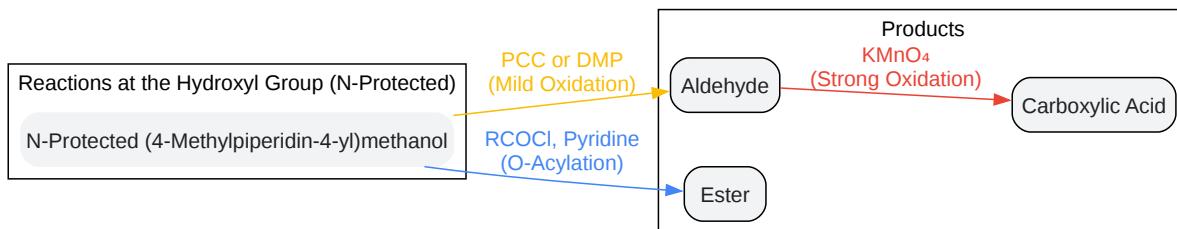
Experimental Protocol: N-Alkylation (N-Benzylation)

Objective: To selectively alkylate the piperidine nitrogen.

Methodology:

- Dissolve **(4-Methylpiperidin-4-yl)methanol** (1.0 equiv.) in a polar aprotic solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF).

- Add a non-nucleophilic inorganic base, such as anhydrous potassium carbonate (K_2CO_3 , 2.0-3.0 equiv.).
- To the stirred suspension, add the alkylating agent, for example, benzyl bromide (1.1 equiv.), dropwise at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by silica gel column chromatography to yield the N-benzyl-4-hydroxymethyl-4-methylpiperidine product.


Site 2: Reactivity of the Primary Hydroxyl Group

The primary alcohol ($-CH_2OH$) is the second key reactive site. While less nucleophilic than the amine, it undergoes a distinct set of characteristic reactions, including oxidation, esterification, and conversion to leaving groups for substitution.[9][10]

Key Reactions at the Hydroxyl Center

- Oxidation: Primary alcohols can be selectively oxidized. Using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde.[10][11] Stronger oxidizing agents, such as potassium permanganate ($KMnO_4$) or chromic acid (Jones reagent), will oxidize the alcohol directly to a carboxylic acid.[11][12]
- O-Acylation (Esterification): In the absence of the more reactive amine (i.e., when the amine is protected), the hydroxyl group can be acylated with acyl chlorides or anhydrides to form esters.[13][14] This reaction is typically catalyzed by a base like pyridine or 4-dimethylaminopyridine (DMAP).
- Conversion to Halides/Leaving Groups: The hydroxyl group is a poor leaving group. It can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Alternatively, it can be directly substituted by a halide using

reagents like thionyl chloride (SOCl_2) for chlorination or phosphorus tribromide (PBr_3) for bromination.[9][15]

[Click to download full resolution via product page](#)

Caption: Key reactions targeting the primary hydroxyl group.

Experimental Protocol: Oxidation to Aldehyde (Swern Oxidation)

Objective: To selectively oxidize the primary alcohol to an aldehyde without affecting the piperidine nitrogen.

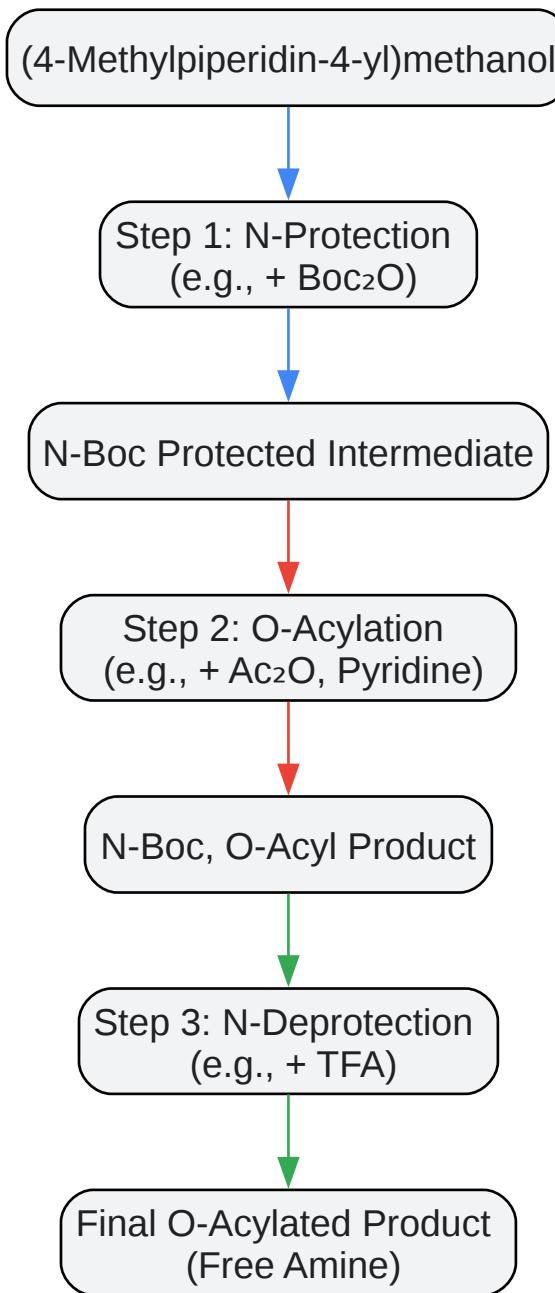
Methodology:

- Protect the piperidine nitrogen first, for example, by reacting **(4-Methylpiperidin-4-yl)methanol** with di-tert-butyl dicarbonate (Boc_2O) to form the N-Boc protected intermediate.
- In a flask under an inert atmosphere (Argon or Nitrogen), cool a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) to $-78\text{ }^\circ\text{C}$ (a dry ice/acetone bath).
- Add dimethyl sulfoxide (DMSO, 2.2 equiv.) dropwise, ensuring the temperature remains below $-65\text{ }^\circ\text{C}$. Stir for 15 minutes.
- Add a solution of the N-Boc protected alcohol (1.0 equiv.) in DCM dropwise, again maintaining the temperature below $-65\text{ }^\circ\text{C}$. Stir for 30-45 minutes.

- Add triethylamine (Et_3N , 5.0 equiv.) dropwise. The reaction is typically exothermic.
- Allow the reaction to warm to room temperature over 1 hour.
- Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain the desired aldehyde.

Chemoselectivity: Navigating Bifunctional Reactivity

The primary challenge and opportunity in the chemistry of **(4-Methylpiperidin-4-yl)methanol** is controlling the chemoselectivity of reactions. Because the secondary amine is generally more nucleophilic than the primary alcohol, reagents that react with both will preferentially target the nitrogen.


Protecting Group Strategies

To achieve selective modification of the hydroxyl group, the nitrogen must first be "masked" with a protecting group. Conversely, to ensure reactions occur only at the nitrogen, the hydroxyl group can be protected.

Functional Group	Protecting Group	Common Reagent	Deprotection Condition
Amine (-NH)	tert-Butoxycarbonyl (Boc)	Boc_2O	Strong Acid (TFA, HCl)
Carboxybenzyl (Cbz)	Cbz-Cl	Hydrogenolysis (H_2 , Pd/C)	
Alcohol (-OH)	Silyl Ether (e.g., TBDMS)	TBDMS-Cl, Imidazole	Fluoride Source (TBAF)
Benzyl Ether (Bn)	BnBr , NaH	Hydrogenolysis (H_2 , Pd/C)	

Workflow for Selective O-Acylation

A logical workflow for targeting the hydroxyl group demonstrates the necessity of a protection/deprotection sequence.

[Click to download full resolution via product page](#)

Caption: Workflow for selective O-acylation via N-protection.

An alternative strategy for selective O-acylation involves protonating the amine with a strong acid.[16][17] In its ammonium salt form, the nitrogen is no longer nucleophilic, allowing an acylating agent to react solely with the neutral hydroxyl group.[16][17]

Conclusion

The synthetic utility of **(4-Methylpiperidin-4-yl)methanol** is defined by the distinct and predictable reactivity of its two core functional groups: the secondary amine and the primary alcohol. The piperidine nitrogen serves as a robust nucleophilic and basic center, readily undergoing N-alkylation, N-acylation, and N-sulfonylation. The primary hydroxyl group is amenable to oxidation to form aldehydes or carboxylic acids, esterification, and conversion into various leaving groups for nucleophilic substitution. The key to unlocking the full synthetic potential of this molecule lies in the strategic management of chemoselectivity, primarily through the judicious use of protecting groups, which enables the precise and independent modification of either reactive site. This guide provides the foundational principles and practical methodologies for researchers to effectively utilize **(4-Methylpiperidin-4-yl)methanol** as a versatile scaffold in the design and synthesis of novel chemical entities.

References

- Save My Exams. (2025). Reactions of Alcohols (OCR A Level Chemistry A): Revision Note. [\[Link\]](#)
- Heidarian, M. REACTIONS OF ALCOHOLS. University of British Columbia. [\[Link\]](#)
- LibreTexts. (2022). 14.5: Reactions of Alcohols. Chemistry LibreTexts. [\[Link\]](#)
- Vrček, V., & Zipse, H. Rearrangements in Piperidine-Derived Nitrogen-Centered Radicals. A Quantum-Chemical Study.
- Clark, J. (2023).
- LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [\[Link\]](#)
- National Center for Biotechnology Information. **(4-Methylpiperidin-4-yl)methanol**.
- National Center for Biotechnology Information. **(4-Methylpiperidin-4-yl)methanol** hydrochloride.
- Kukhareva, T., et al. (2021).
- Wikipedia. Piperidine. [\[Link\]](#)
- Alchem.Pharmtech. CAS 297172-16-8 | **(4-Methylpiperidin-4-yl)methanol**. [\[Link\]](#)
- American Elements. **(4-Methylpiperidin-4-yl)methanol**. [\[Link\]](#)
- Organic Chemistry Portal. Piperidine synthesis. [\[Link\]](#)
- House, H. O., Tefertiller, B. A., & Pitt, C. G. (1966). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. The Journal of Organic Chemistry. [\[Link\]](#)

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
- National Center for Biotechnology Information. 4-Piperidinemethanol.
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
- Wang, D., et al. (2018). Selective endo-Cyclic α -Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
- PubChemLite. **(4-methylpiperidin-4-yl)methanol** (C7H15NO). [Link]
- Sensi, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]
- Taylor, M. D. (2015). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry. [Link]
- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
- ResearchGate. (2008). Synthesis and Crystal Structure of [1-(Toluene4Sulfonyl)-Piperidin-4-yl]Methanol. [Link]
- Google Patents. (2014). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
- Devarasetty, S., et al. (2013).
- National Institutes of Health. (2015).
- ResearchGate. (2015).
- National Institutes of Health. (2015).
- Royal Society of Chemistry. (2014).
- Organic Chemistry Portal.
- National Center for Biotechnology Information. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Reactions of Piperidines | Ambeed [ambeed.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. csueastbay.edu [csueastbay.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. savemyexams.com [savemyexams.com]
- 13. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ester synthesis by acylation [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Key reactive sites on the (4-Methylpiperidin-4-yl)methanol molecule]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592641#key-reactive-sites-on-the-4-methylpiperidin-4-yl-methanol-molecule>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com